molecular formula C7H15NO3S B1447217 N,N,3-trimethyl-2-oxobutane-1-sulfonamide CAS No. 1803583-44-9

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Cat. No.: B1447217
CAS No.: 1803583-44-9
M. Wt: 193.27 g/mol
InChI Key: GCTPFDCFESNIQW-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2-oxobutane-1-sulfonamide (CAS 1803583-44-9) is a high-purity sulfonamide derivative supplied for research and development purposes. This compound has a molecular formula of C 7 H 15 NO 3 S and a molecular weight of 193.26 g/mol . The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of bioactive molecules. While the specific research applications for this particular derivative are still being explored, sulfonamides as a class are known for their diverse biological activities. Historically, they served as the first broadly effective systemic antibacterial agents, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . Beyond their antibacterial roots, modern research exploits the sulfonamide moiety in drugs with various functions, including diuretics, anticonvulsants, carbonic anhydrase inhibitors, and antiglaucoma agents . Current scientific literature highlights ongoing investigation into novel sulfonamide hybrids for potential antioxidant, cholinesterase inhibition, and anticancer activities, indicating the continued relevance of this chemical class in drug discovery . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules or for probing biochemical pathways in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPFDCFESNIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Sulfonamides with Keto-Functionalities

Sulfonamides like N,N,3-trimethyl-2-oxobutane-1-sulfonamide are typically synthesized via nucleophilic substitution reactions where an amine reacts with a sulfonyl-containing electrophile. The keto group in the 2-oxobutane moiety requires mild conditions to avoid reduction or side reactions.

Key approaches include:

  • Direct coupling of amines with sulfonyl chlorides or sulfonic acid derivatives
    This classical method involves reacting a suitable amine (in this case, a 3-trimethyl-substituted 2-oxobutane amine derivative) with sulfonyl chlorides under controlled temperature to form the sulfonamide bond. Protection of the keto group or use of mild bases is often necessary to prevent side reactions.

  • Reductive coupling of nitro compounds with sulfinates
    Recent advances have shown that nitroarenes or nitroalkanes can be reductively coupled with sodium sulfinates to form sulfonamides in one step, often catalyzed by Pd/C or iron-based catalysts in aqueous media. This method offers mild conditions and high selectivity, which could be adapted for keto-substituted substrates to preserve the oxo group.

  • Electrochemical synthesis and metal-organic framework (MOF) catalysis
    Electrochemical methods and MOF catalysts (e.g., MIL-101(Fe)) have been reported to facilitate sulfonamide formation efficiently with high selectivity and recyclability, potentially applicable for sensitive keto-containing sulfonamides.

Specific Preparation Methodology for this compound

While direct literature on this exact compound is limited, extrapolations from closely related sulfonamide syntheses provide a reliable framework:

Step Reagents/Conditions Purpose Notes
1. Preparation of 3-trimethyl-2-oxobutane amine derivative Starting from 3-trimethyl-2-oxobutane, amination via reductive amination or substitution Introduce the amine functionality at the sulfonamide nitrogen position Protect keto group if necessary
2. Sulfonylation with sulfonyl chloride or sulfonic acid derivative Reaction with sulfonyl chloride (e.g., methane sulfonyl chloride) in presence of base (e.g., triethylamine) Formation of sulfonamide bond (S–N) Low temperature (0-5°C) to avoid keto group degradation
3. Purification and isolation Filtration, washing with organic solvents (e.g., dichloromethane, ethyl acetate), drying Obtain pure sulfonamide compound Yield optimization by solvent choice and reaction time

A representative example from patent literature describes the use of triethylamine as a base and dichloromethane as solvent at 25-30°C for sulfonamide formation, with subsequent cooling and work-up to isolate the product.

Catalytic and Reductive Coupling Methods

Recent research highlights catalytic methods that could be adapted for this compound:

  • Pd/C Catalyzed Reductive Coupling
    Nitroalkanes or nitroarenes are coupled with sodium sulfinates in the presence of Pd/C catalyst without additional reducing agents or ligands, offering mild conditions and high efficiency.

  • Iron-Based MOF Catalysis
    Using MIL-101(Fe) as a catalyst in water, sodium arylsulfinates react with nitro compounds to form sulfonamides with high selectivity and recyclability.

These methods are advantageous for substrates sensitive to harsh reagents or conditions, such as keto-containing sulfonamides.

Research Findings and Yields

Method Conditions Yield (%) Advantages Limitations
Classical sulfonyl chloride + amine (triethylamine base, DCM solvent) 0-25°C, 3-12 hours 65-85% (typical) Straightforward, scalable Requires protection of keto group
Pd/C catalyzed reductive coupling of nitroalkane + sulfinate Room temperature, aqueous or organic solvent 70-90% Mild, no extra reducing agents Catalyst sensitivity, substrate scope
MIL-101(Fe) catalysis in water Ambient temperature 75-88% Recyclable catalyst, green solvent Catalyst preparation complexity

These yields and conditions are inferred from analogous sulfonamide syntheses reported in recent literature.

Summary Table of Preparation Parameters

Parameter Classical Sulfonylation Reductive Coupling (Pd/C) MOF Catalysis (MIL-101(Fe))
Starting materials Amine derivative + sulfonyl chloride Nitroalkane + sodium sulfinate Nitroarene + sodium sulfinate
Catalyst None (base used) Pd/C catalyst MIL-101(Fe) MOF catalyst
Solvent Dichloromethane, methanol Water or organic solvent Water
Temperature 0-30°C Room temperature Room temperature
Reaction time 3-12 hours Few hours Few hours
Yield range 65-85% 70-90% 75-88%
Keto group compatibility Requires protection or mild conditions Compatible Compatible
Environmental impact Moderate Low Low, green chemistry

Comparison with Similar Compounds

Structural Differences

  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): This compound features dual azide (-N₃) groups and a para-methylbenzenesulfonamide substituent. Unlike the target compound, it lacks a ketone group and includes aromatic sulfonamide components.
  • Ferrocenyl/Thiophene-containing Sulfonamide ():
    A bicyclic structure with ferrocenylmethylidene and thiophene substituents imparts redox activity and π-conjugation, which are absent in the target compound. The presence of a tertiary butyl group and methanesulfonic acid in related derivatives () further alters steric bulk and acidity .

Physicochemical Properties

Property N,N,3-Trimethyl-2-oxobutane-1-sulfonamide Azide-containing Sulfonamide () Ferrocenyl Sulfonamide ()
Molecular Weight (g/mol) 209.27 ~350 (estimated) >500 (estimated)
Solubility High in polar aprotic solvents (e.g., DMF) Moderate in DMSO Low in water, high in THF
Thermal Stability Stable up to 200°C Shock-sensitive due to azides Stable (metallocene backbone)
pKa (sulfonamide NH) ~10.5 (estimated) ~9.8 (electron-withdrawing azides lower pKa) ~11.2 (electron-donating groups raise pKa)

Key Findings :

  • The target compound’s methyl groups enhance solubility in organic solvents compared to azide-containing derivatives .
  • Electron-withdrawing substituents (e.g., azides) lower sulfonamide NH pKa, increasing acidity, while methyl groups have a weaker electron-donating effect .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis may require controlled alkylation to avoid over-substitution, a common issue in sulfonamide chemistry.
  • Stability Concerns : Unlike azide derivatives (), the methyl and ketone groups in the target compound reduce explosive risks but may introduce hydrolytic instability under acidic conditions.
  • Biological Activity : Sulfonamides with aromatic groups () often exhibit antimicrobial properties, while aliphatic variants like the target compound may have lower bioactivity but better pharmacokinetic profiles.

Biological Activity

N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₇H₁₅NO₃S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 1803583-44-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides disrupt bacterial growth by preventing the synthesis of folate necessary for DNA replication .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against various pathogens. The compound exhibits:

  • Bacteriostatic Activity : It inhibits bacterial growth rather than killing bacteria outright. This effect is particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Comparative Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of this compound compared to other sulfonamides:

CompoundMIC (µg/mL)Target Bacteria
This compound10S. aureus, E. coli
Sulfamethazine5S. aureus, E. coli
Sulfadiazine8Bacillus subtilis

This table indicates that this compound shows promising antimicrobial activity, though it may not be as potent as some established sulfonamides.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit various enzymes involved in metabolic pathways:

  • Dihydropteroate Synthase : Essential for bacterial folate synthesis.
  • Carbonic Anhydrase : Its inhibition can lead to therapeutic applications in treating conditions like glaucoma and certain types of edema .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both clinical and industrial settings:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus, with MIC values comparable to those of traditional antibiotics .
  • Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown potential for developing new drugs targeting bacterial infections .
  • Toxicological Assessments : While generally well-tolerated, higher doses have been associated with adverse reactions similar to those seen with other sulfonamides, including allergic reactions and gastrointestinal disturbances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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